molecular formula C10H14O3 B15095070 3-(1-Methyl-2,6-dioxocyclohexyl)propanal

3-(1-Methyl-2,6-dioxocyclohexyl)propanal

Cat. No.: B15095070
M. Wt: 182.22 g/mol
InChI Key: PSMYASDGNWHELY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-2,6-dioxocyclohexyl)propanal typically involves the reaction of cyclohexanone with methyl vinyl ketone under acidic or basic conditions to form the intermediate 3-(1-Methyl-2,6-dioxocyclohexyl)propan-2-one. This intermediate is then subjected to a reduction reaction to yield the final product, this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-2,6-dioxocyclohexyl)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of acid or base catalysts.

Major Products Formed

    Oxidation: 3-(1-Methyl-2,6-dioxocyclohexyl)propanoic acid.

    Reduction: 3-(1-Methyl-2,6-dioxocyclohexyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-Methyl-2,6-dioxocyclohexyl)propanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-2,6-dioxocyclohexyl)propanal is not well-documented. as an aldehyde, it can participate in various biochemical reactions, including Schiff base formation with amines and nucleophilic addition reactions. These interactions can affect molecular targets and pathways, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanepropanal: Lacks the methyl and oxo groups, resulting in different chemical properties.

    3-(1-Methyl-2,6-dioxocyclohexyl)propanoic acid: The oxidized form of 3-(1-Methyl-2,6-dioxocyclohexyl)propanal.

    3-(1-Methyl-2,6-dioxocyclohexyl)propanol: The reduced form of this compound.

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

3-(1-methyl-2,6-dioxocyclohexyl)propanal

InChI

InChI=1S/C10H14O3/c1-10(6-3-7-11)8(12)4-2-5-9(10)13/h7H,2-6H2,1H3

InChI Key

PSMYASDGNWHELY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)CCCC1=O)CCC=O

Origin of Product

United States

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